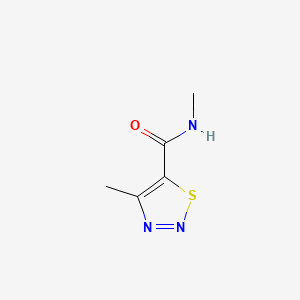

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N,4-dimethylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQGXWYSIAROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide CAS 183299-60-7 properties

Technical Monograph: N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Executive Summary

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide (CAS 183299-60-7) represents a specialized heterocyclic scaffold within the 1,2,3-thiadiazole class.[1] While often categorized as a research building block, its structural homology to commercial plant activators (e.g., Tiadinil, Acibenzolar-S-methyl) designates it as a critical probe for Systemic Acquired Resistance (SAR) studies.

This guide delineates the physicochemical profile, synthetic architecture via the Hurd-Mori cyclization, and the biological mechanism of action relevant to agrochemical discovery. It is designed for researchers requiring rigorous, self-validating protocols for the synthesis and application of this moiety.

Chemical Identity & Physicochemical Profile

The compound features a 1,2,3-thiadiazole core—a

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 157.19 g/mol | |

| Physical State | Solid (Low Melting) or Viscous Oil | Dependent on purity/polymorph |

| Solubility | DMSO, Methanol, Dichloromethane | Low aqueous solubility (<1 g/L) |

| LogP (Predicted) | 0.5 – 0.8 | Lipophilic enough for membrane permeability |

| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH |

| SMILES | CNC(=O)C1=C(C)N=NS1 |

Synthetic Architecture

The synthesis of 1,2,3-thiadiazoles is non-trivial due to the sensitivity of the N-N-S ring formation. The Hurd-Mori reaction remains the authoritative method, utilizing the cyclization of

Synthetic Workflow Diagram

Figure 1: The Hurd-Mori protocol provides the most reliable ring closure for 1,2,3-thiadiazoles, followed by standard aminolysis.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

-

Reactants: Dissolve Ethyl Acetoacetate (1.0 eq) in Ethanol.

-

Addition: Add Hydrazine Hydrate (1.05 eq) dropwise at 0°C to prevent polymerization.

-

Reaction: Stir at room temperature for 2 hours. Confirm consumption of ketone by TLC.[3]

-

Isolation: Evaporate solvent to yield the crude hydrazone oil. Do not purify; use immediately.

Step 2: Hurd-Mori Cyclization

-

Setup: Place crude hydrazone in a dry flask under

. Add neat Thionyl Chloride ( -

Reflux: Heat to reflux (approx. 75°C) for 1-2 hours until gas evolution ceases.

-

Workup: Remove excess

under reduced pressure. Quench residue with ice water and extract with Dichloromethane (DCM). -

Purification: Silica gel chromatography (Hexane/EtOAc) yields Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .

Step 3: Aminolysis (Target Formation)

-

Reaction: Dissolve the ester intermediate in Methanol.

-

Reagent: Add Methylamine (40% aq. solution or 2M in THF, 5.0 eq).

-

Conditions: Stir in a sealed pressure tube at 50°C for 4 hours.

-

Validation: Monitor by HPLC. The ester peak (retention time ~5 min) should disappear, replaced by the amide peak (RT ~3.5 min).

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain pure N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide .

Biological Mechanism: The "Warhead"

This compound acts as a functional analog to Tiadinil , a commercial plant activator. It does not kill pathogens directly; rather, it "primes" the plant immune system.

Mechanism of Action (MoA): The 1,2,3-thiadiazole moiety is metabolized in vivo to release the carboxylic acid form, which mimics Salicylic Acid (SA). This triggers the NPR1-mediated signaling pathway , inducing the expression of Pathogenesis-Related (PR) proteins.

Figure 2: The compound acts upstream of NPR1, mimicking natural salicylic acid signals to activate broad-spectrum disease resistance.

Analytical Characterization

To validate the integrity of CAS 183299-60-7, use the following HPLC-MS method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Thiadiazole absorption) and ESI-MS (+).

-

Expected Mass:

.

Safety & Handling (EHS)

While specific toxicological data for this CAS is limited, it must be handled with the precautions standard for Category 3 Active Pharmaceutical Ingredients (API) .

-

Hazard Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Sensitization: Thiadiazoles are known skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at 2-8°C under inert gas (

) to prevent hydrolytic degradation of the amide bond.

References

-

Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Hydrazones and the Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

-

Yasuda, M., et al. (2003). Metabolism of Tiadinil in Rice Plants. Journal of Pesticide Science. Link

-

DuPont Crop Protection. (2018). Mechanism of Action of Acibenzolar-S-methyl and Related Thiadiazoles. Plant Disease Management Reports. Link

-

PubChem Database. (2023). Compound Summary: N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide. National Library of Medicine. Link

Sources

Structure and molecular weight of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

An In-Depth Technical Guide to N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound of interest in chemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, outline a probable synthetic pathway with a detailed experimental protocol, and discuss its potential applications based on the broader understanding of the 1,2,3-thiadiazole scaffold.

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This structural motif is found in a variety of compounds with diverse biological activities, making it a significant scaffold in the development of new agrochemicals and pharmaceuticals.[1][3] N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a specific derivative of this class, and understanding its structure and properties is the first step toward exploring its potential.

Physicochemical Properties

The fundamental properties of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide are summarized in the table below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value |

| Molecular Formula | C5H7N3OS[4] |

| Molecular Weight | 157.19 g/mol [4] |

| CAS Number | 183299-60-7[4] |

| IUPAC Name | N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide |

Chemical Structure:

Caption: 2D structure of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide.

Synthesis and Characterization

The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[1][3] This method provides a reliable and effective route to the 1,2,3-thiadiazole core.

Conceptual Synthesis Pathway

The synthesis of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide would likely begin with a suitable starting material that can be converted to a hydrazone and subsequently cyclized. A plausible route is depicted below.

Caption: Conceptual synthetic workflow for N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide.

General Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide, based on established chemical principles.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Hydrazone Formation: To a solution of ethyl 2-oxobutanoate in ethanol, add hydrazine hydrate dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Cyclization (Hurd-Mori Reaction): Dissolve the crude hydrazone in a suitable solvent such as dichloromethane or toluene. Cool the solution to 0°C and add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. The choice of refluxing is to provide the necessary activation energy for the cyclization reaction.

-

Work-up: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 2: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux for 2-3 hours.

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[5]

Step 3: Amide Coupling to form N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid from Step 2 in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and an activator like HOBt (1-hydroxybenzotriazole) at 0°C. Stir for 30 minutes. The use of coupling agents facilitates the formation of an activated ester intermediate, which is more susceptible to nucleophilic attack.

-

Amine Addition: Add a solution of methylamine to the reaction mixture and stir at room temperature overnight.

-

Work-up: Filter off the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide.

Characterization

To confirm the identity and purity of the synthesized N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the two methyl groups and the N-H proton.

-

¹³C NMR will confirm the presence of the carbon atoms in the thiadiazole ring, the methyl groups, and the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 157.19 g/mol .

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the amide (around 1650 cm⁻¹) and the N-H bond (around 3300 cm⁻¹) should be present.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Potential Applications and Research Directions

While specific biological activity data for N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is not widely published, the 1,2,3-thiadiazole scaffold is present in compounds with a range of applications.

-

Agrochemicals: Thiadiazole derivatives have been investigated as herbicides, fungicides, and insecticides.[1][6]

-

Pharmaceuticals: The thiadiazole ring is a bioisostere for other five-membered heterocycles and has been incorporated into molecules with antibacterial, antiviral, and anticancer properties.[3] For instance, certain thiadiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.[7]

Future research on N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide could involve:

-

Biological Screening: Testing the compound against a panel of biological targets, such as kinases, proteases, or microbial strains, to identify potential therapeutic applications.

-

Analogue Synthesis: Creating a library of related compounds by varying the substituents on the thiadiazole ring and the amide nitrogen to explore structure-activity relationships (SAR).

Conclusion

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound with a well-defined structure and molecular weight. Its synthesis can be reliably achieved through established methods such as the Hurd-Mori reaction followed by standard amide coupling. While its specific applications are yet to be fully explored, the known biological activities of the 1,2,3-thiadiazole scaffold suggest that it is a promising candidate for further investigation in both agrochemical and pharmaceutical research.

References

- N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide. Moldb. [URL: https://www.moldb.com/en/product/M195964.html]

- 4-methyl-1,2,3-thiadiaZole-5-carboxamide. ChemScene. [URL: https://www.chemscene.com/products/4-methyl-1-2-3-thiadiazole-5-carboxamide-cas-175136-67-1.html]

- N,N,4-triethyl-1,2,3-thiadiazole-5-carboxamide | C9H15N3OS | CID 51073256. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51073256]

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945628/]

- n-Methyl-1,2,3-thiadiazole-4-carboxamide | C4H5N3OS | CID 274292. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/274292]

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675279/]

- Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook. [URL: https://www.chemicalbook.com/article/properties-and-synthesis-of-1-2-3-thiadiazole.htm]

- Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2022/15_2/15_2_pdf/IJCTR_15_2_40-47.pdf]

- Thiadiazoles. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiadiazoles]

- Thiadiazoles. Fisher Scientific. [URL: https://www.fishersci.com/us/en/browse/90111008/thiadiazoles]

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11283623/]

- Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. [URL: https://www.researchgate.net/publication/228800539_Synthesis_of_5-123-thiadiazol-4-yl2-methylfuran-3-carboxamides]

- N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide. AmyJet Scientific Inc. [URL: https://www.amyjet.com/products/CS-M195964.shtml]

- Thiadiazoles and Their Properties. ISRES Publishing. [URL: https://www.isres.org/books/chapters/current-studies-in-basic-sciences-engineering-and-technology-2021-174.pdf]

- 1,2,3-thiadiazole-4-carboxamide. CymitQuimica. [URL: https://www.cymitquimica.com/cas/4100-20-3]

- Chemical properties of thiadiazole compounds. ResearchGate. [URL: https://www.researchgate.net/publication/343494793_Chemical_properties_of_thiadiazole_compounds]

- 4-Ethyl-N-isobutyl-1,2,3-thiadiazole-5-carboxamide. ChemScene. [URL: https://www.chemscene.com/products/4-Ethyl-N-isobutyl-1-2-3-thiadiazole-5-carboxamide-cas-1197562-84-7.html]

Sources

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. 183299-60-7 | N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide - Moldb [moldb.com]

- 5. Thiadiazoles | Fisher Scientific [fishersci.com]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to 1,2,3-Thiadiazole-5-Carboxamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This unique structural motif is a cornerstone in medicinal and agricultural chemistry due to its remarkable biological versatility and metabolic stability.[2][3][4] Derivatives of 1,2,3-thiadiazole, particularly those with a carboxamide functional group at the 5-position, have garnered significant attention as a "privileged template" for the development of novel therapeutic agents and agrochemicals.[2] Their broad spectrum of activity includes potent insecticidal, herbicidal, fungicidal, antiviral, and anticancer properties.[2][5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 1,2,3-thiadiazole-5-carboxamide derivatives. It delves into the core synthetic methodologies, explores the diverse range of biological applications, and synthesizes critical structure-activity relationship (SAR) data to inform future discovery efforts.

Core Synthesis: From Ketones to Carboxamides

The construction of 1,2,3-thiadiazole-5-carboxamide derivatives is a multi-step process that hinges on the initial formation of the thiadiazole ring, followed by the elaboration of the carboxamide side chain. The Hurd-Mori reaction is the most widely accepted and effective method for synthesizing the 1,2,3-thiadiazole core.[1][7][8]

Part 1: The Hurd-Mori Reaction for 1,2,3-Thiadiazole Ring Formation

The Hurd-Mori synthesis involves the intramolecular cyclization of hydrazones, typically derived from ketones, using thionyl chloride (SOCl₂) as the cyclizing agent.[1][7] The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes ring closure to yield the substituted 1,2,3-thiadiazole.[2]

The choice of starting ketone is critical as it dictates the substitution pattern at the 4-position of the final thiadiazole ring. The reaction generally proceeds with high regioselectivity.[5][9] An electron-withdrawing group on the precursor can play a significant role in a successful cyclization.[10]

Caption: General workflow of the Hurd-Mori synthesis.

Part 2: Amidation to Yield Final Carboxamide Derivatives

Once the 1,2,3-thiadiazole-5-carboxylic acid or its corresponding ester is synthesized, the final step is the formation of the amide bond. This can be achieved through several standard coupling methods:

-

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[6][11] This intermediate is then reacted with a desired primary or secondary amine to form the target carboxamide.

-

Peptide Coupling Reagents: Direct coupling of the carboxylic acid with an amine can be mediated by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[12]

Caption: Common pathways for the final amidation step.

Biological Activities and Applications

1,2,3-Thiadiazole-5-carboxamide derivatives exhibit a remarkably broad spectrum of biological activities, making them valuable lead compounds in both agriculture and medicine.[2][3][8]

Agricultural Applications

-

Insecticides: Many derivatives show potent insecticidal activity, particularly as aphicides against species like Myzus persicae.[5][13] Their mode of action can be as neurotoxins or as molting hormone agonists.[2] Some carboxamide analogues have shown significantly higher aphicidal activity than natural compounds like (E)-β-farnesene.[13]

-

Herbicides and Plant Growth Regulators: Certain 1,2,3-thiadiazole-5-carboxylic acid derivatives have demonstrated high efficacy as soil- or leaf-applied herbicides against various weeds.[6] Others act as plant activators, inducing systemic acquired resistance (SAR) to protect crops from disease.[5][10]

-

Fungicides and Antivirals: These compounds have been evaluated for their fungicidal activity against a range of plant pathogens.[5][14] Additionally, they have shown significant curative and protective activity against plant viruses like the Tobacco Mosaic Virus (TMV).[5][13][14]

Therapeutic and Medicinal Applications

-

Anticancer Agents: The thiadiazole scaffold is present in several anticancer agents.[4] Novel 1,2,3-thiadiazole-5-carboxamide derivatives have been synthesized and evaluated as c-Met kinase inhibitors and for their antiproliferative activity against various human cancer cell lines, including lung, liver, and colon cancer cells.[13][15][16]

-

Antiviral Activity: Beyond plant applications, these derivatives have been investigated as potent antiviral agents, notably against HIV-1.[2] Specific substitutions, such as a 2,4-dibromo-phenyl group, have been shown to significantly increase anti-HIV potential.[2]

-

Necroptosis Inhibitors: A series of 1,2,3-thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[12] This pathway is implicated in pathological conditions, making these inhibitors therapeutically relevant.[12]

-

Antibacterial and Antimicrobial Agents: The thiadiazole core is a component of various antimicrobial drugs.[3][15] Derivatives have shown activity against a range of bacteria and fungi, positioning them as potential candidates for new antibiotic development.[5][15][17]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on 1,2,3-thiadiazole-5-carboxamides have revealed key determinants of potency and selectivity.

A notable study on necroptosis inhibitors provides a clear framework for SAR analysis.[12] Key findings, which can guide optimization efforts across different biological targets, are summarized below.

| Position/Group | Modification | Impact on Activity | Rationale/Insight |

| Amide (N-H) | Methylation (N-CH₃) | Significant loss of activity.[12] | The amide proton is crucial, likely acting as a hydrogen bond donor in the target binding site. |

| Thiadiazole C4 | Small, branched alkyl groups (isopropyl, cyclopropyl, cyclobutyl) | Optimal activity.[12] | These groups may provide ideal steric fit and hydrophobic interactions within a specific binding pocket. |

| Thiadiazole C4 | Bulky groups (t-butyl, phenyl) | Decreased activity.[12] | Larger substituents likely cause steric hindrance, preventing optimal binding. |

| Amide Phenyl Ring | 2,6-dihalo substitution (e.g., 2-chloro-6-fluoro) | Necessary for potent activity.[12] | Halogen atoms can modulate electronic properties and form specific halogen bonds with the target protein. |

| Amide Phenyl Ring | Other substitutions (e.g., 2-methyl, 2-methoxy) | Reduced activity.[12] | This highlights the high specificity of the binding pocket for particular electronic and steric profiles. |

| Amide Benzylic | (S)-enantiomer (with a small alkyl group) | All activity resided in this enantiomer.[12] | Demonstrates stereospecific binding, a hallmark of a specific drug-target interaction. |

For insecticidal activity, SAR studies have shown that the presence of fluoro or difluoro groups on the phenyl moiety of the carboxamide significantly enhances aphicidal potential, while methyl substitution leads to lower activity.[13] In the context of c-Met kinase inhibitors, mono-electron-withdrawing groups (like F, Cl) on the benzene ring improved activity, with the position of the substituent being critical.[16]

Experimental Protocols

The following protocols represent a generalized yet self-validating system for the synthesis of 1,2,3-thiadiazole-5-carboxamide derivatives, grounded in established methodologies.[9][12][18]

Protocol 1: Hurd-Mori Synthesis of Ethyl 4-substituted-1,2,3-thiadiazole-5-carboxylate

This protocol describes the key cyclization step. Optimization for specific substrates may be required.

1. Preparation of the Hydrazone Intermediate: a. Dissolve the starting α-keto ester (1.0 equivalent) in a suitable solvent like ethanol. b. Add a solution of semicarbazide hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.[18] c. Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed. d. Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.

2. Cyclization with Thionyl Chloride: a. Critical Step: Under an inert atmosphere (e.g., nitrogen), suspend the dried semicarbazone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).[9][18] The use of anhydrous solvent is crucial as water reacts violently with thionyl chloride.[18] b. Cool the suspension to 0 °C in an ice bath. c. Add thionyl chloride (SOCl₂, typically 10-20 equivalents) dropwise to the stirred suspension, ensuring the temperature is maintained below 5 °C.[9][18] This addition is exothermic and requires careful temperature control. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor for completion by TLC. e. Work-up: Carefully and slowly pour the reaction mixture into a beaker of ice-water to quench the excess thionyl chloride. f. Separate the organic layer. Extract the aqueous layer twice with DCM. g. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[18] h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (silica gel) to obtain the pure ethyl 1,2,3-thiadiazole-5-carboxylate derivative.

Protocol 2: Synthesis of 1,2,3-Thiadiazole-5-carboxamides via the Acyl Chloride Method

1. Hydrolysis of the Ester (if starting from ester): a. Dissolve the ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and aqueous lithium hydroxide (LiOH). b. Stir at room temperature until TLC indicates complete consumption of the starting material. c. Acidify the mixture with dilute HCl to precipitate the carboxylic acid. d. Filter, wash with water, and dry to yield the 1,2,3-thiadiazole-5-carboxylic acid.[12]

2. Formation of the Carboxamide: a. Suspend the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM. b. Add oxalyl chloride (2.0 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF). c. Stir at room temperature for 1-2 hours until gas evolution ceases. The resulting solution contains the acyl chloride. d. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base like triethylamine (1.5 equivalents) in anhydrous DCM. e. Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the final product by recrystallization or column chromatography.

Conclusion and Future Outlook

1,2,3-Thiadiazole-5-carboxamide derivatives represent a highly versatile and valuable class of compounds with a proven track record in the development of agrochemicals and a high potential for therapeutic applications. The robust and scalable Hurd-Mori synthesis provides reliable access to the core scaffold, allowing for extensive derivatization of the carboxamide moiety. The detailed structure-activity relationship data available for several biological targets provides a strong foundation for future rational design and optimization efforts.

Future research should focus on exploring novel substitutions on both the thiadiazole ring and the amide functionality to enhance potency, selectivity, and pharmacokinetic properties. The application of modern synthetic techniques, such as flow chemistry and green chemistry principles, could further streamline the production of these valuable compounds.[14][19] As our understanding of complex biological pathways deepens, the 1,2,3-thiadiazole-5-carboxamide scaffold is poised to remain a fruitful starting point for the discovery of next-generation drugs and crop protection agents.

References

- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.

- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles - Benchchem.

- Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

-

Synthesis of Pyrrolo[2,3-d][7][9][18]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC.

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchG

- Recent Advances in the Synthesis and Applic

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same - Google P

-

Structure activity relationship study of[7][9][18]thiadiazole necroptosis inhibitors - PMC.

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Biological Activities of Thiadiazole Deriv

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv

- Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed.

- 174 Thiadiazoles and Their Properties - ISRES.

- (PDF)

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI.

- Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC.

- Medicinal Significance of 1,2,3-Thiadiazoles Deriv

- Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis - RSC Publishing.

- Properties and Synthesis of 1,2,3-Thiadiazole - ChemicalBook.

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide - Smolecule.

- 1,2,5-Thiadiazole-3-carboxylic acid - Chem-Impex.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing.

- Ethyl 1,2,3-thiadiazole-5-carboxyl

Sources

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4177054A - 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same - Google Patents [patents.google.com]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. isres.org [isres.org]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]

- 15. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Buy N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide [smolecule.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Notes & Protocols: Screening for Fungicidal Activity of Thiadiazole Carboxamides

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the fungicidal activity of novel thiadiazole carboxamide compounds. Thiadiazole carboxamides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), represent a critical class of fungicides in agriculture and have potential applications in medicine. These protocols detail both foundational in vitro assays for high-throughput screening and subsequent in vivo methods for evaluating efficacy in a biological context. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and emphasize the principles of causality and self-validation through appropriate controls and data analysis.

Introduction: The Significance of Thiadiazole Carboxamides

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities.[1][2] When combined with a carboxamide linker, these molecules can be tailored to interact with specific biological targets. A prominent and highly successful application of this chemical class is in the development of fungicides that target the fungal respiratory chain.[3][4][5]

Specifically, many thiadiazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4][6][7][8][9] These compounds are classified by the Fungicide Resistance Action Committee (FRAC) under Group 7.[10][11][12] They act by blocking the ubiquinone-binding site of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain.[3][6] This inhibition halts cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. The high efficacy and specific mode of action of SDHIs make them vital tools for disease management; however, this specificity also creates a medium-to-high risk for the development of resistance, necessitating continuous discovery of novel and effective analogues.[6][13]

This guide outlines a systematic approach to screen novel thiadiazole carboxamides, beginning with high-throughput in vitro methods to determine intrinsic antifungal potency and concluding with plant-based assays to assess protective and curative properties.

The Screening Cascade: A Hierarchical Approach

A successful screening program follows a logical progression from simple, rapid assays to more complex, resource-intensive models. This tiered approach allows for the efficient elimination of inactive compounds and focuses resources on the most promising candidates.

Caption: Fungicide screening cascade from initial high-throughput screening to candidate validation.

In Vitro Screening Protocols

In vitro assays are the cornerstone of a primary screening campaign. They are designed to be rapid, reproducible, and require minimal amounts of test compound. The primary goal is to determine the intrinsic ability of a compound to inhibit fungal growth.

Broth Microdilution Assay for EC₅₀/MIC Determination

This method is considered a gold standard for determining the antifungal susceptibility of filamentous fungi and yeasts, with standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M38-A2 and M27-A3.[1][14][15][16][17][18] It provides a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC₅₀).

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of fungal spores or mycelial fragments. After an incubation period, fungal growth is assessed, typically by measuring optical density (OD).

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each thiadiazole carboxamide in 100% dimethyl sulfoxide (DMSO).

-

Perform a serial two-fold dilution in DMSO to create a concentration range (e.g., from 10 mM down to ~5 µM).

-

Transfer 2 µL of each dilution into the corresponding wells of a 96-well plate. This creates an intermediate plate.

-

-

Fungal Inoculum Preparation:

-

Culture the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) until sporulation is abundant.

-

Harvest spores by flooding the plate with sterile 0.05% Tween-20 solution and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial debris.[19]

-

Adjust the spore concentration to 2 x 10⁵ spores/mL using a hemacytometer.

-

-

Assay Plate Inoculation:

-

Prepare the final assay medium. For many fungi, RPMI-1640 medium buffered with MOPS is recommended by CLSI guidelines.[20] Alternatively, Potato Dextrose Broth (PDB) can be used.

-

Dilute the adjusted spore suspension 1:100 into the assay medium to achieve a final concentration of 2 x 10³ spores/mL.

-

Add 198 µL of the inoculated medium to the wells of the intermediate plate containing the 2 µL of compound dilutions. This results in a final DMSO concentration of 1%.

-

-

Controls:

-

Incubation and Reading:

-

Seal the plates with a breathable membrane or lid and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

-

Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Calculate the percent growth inhibition for each concentration relative to the negative control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

-

Data Presentation Example:

| Compound ID | Conc. (µg/mL) | % Inhibition (Mean ± SD) |

| TC-001 | 100 | 100 ± 0.0 |

| 50 | 98.1 ± 1.2 | |

| 25 | 95.3 ± 2.5 | |

| 12.5 | 88.7 ± 3.1 | |

| 6.25 | 52.1 ± 4.5 | |

| 3.13 | 15.4 ± 5.2 | |

| 1.56 | 2.1 ± 1.8 | |

| Boscalid | 10 | 99.5 ± 0.5 |

| 1 | 85.2 ± 3.3 | |

| 0.1 | 45.8 ± 6.1 | |

| EC₅₀ (µg/mL) | TC-001: 6.02 | Boscalid: 0.11 |

Ex Vivo & In Vivo Screening Protocols

Compounds that demonstrate high potency in vitro must be evaluated in a more biologically relevant system to assess their ability to protect a plant host from infection.

Detached Leaf Assay

The detached leaf assay (DLA) serves as an excellent bridge between in vitro and whole-plant studies.[23][24] It is resource-efficient, allowing for the rapid assessment of a compound's protective (prophylactic) and curative (therapeutic) activities.[23][24]

Principle: Healthy leaves are detached from a host plant, treated with the test compound either before or after inoculation with a fungal pathogen, and incubated in a controlled environment. Disease development is then scored visually.

Caption: Workflow for protective and curative detached leaf assays.

Protocol:

-

Plant Material:

-

Compound Application:

-

Prepare test compounds in an appropriate solvent (e.g., 10% acetone) with a surfactant (e.g., 0.02% Tween-20) to ensure even coverage.

-

Apply the solution to the leaf surface using a small sprayer or by pipetting and spreading, ensuring the entire surface is coated.

-

-

Inoculation:

-

Prepare a fungal spore suspension as described in section 3.1, adjusting the concentration as needed for the specific pathogen (e.g., 5 x 10⁵ spores/mL for Botrytis cinerea).

-

Place a 10-20 µL droplet of the spore suspension onto the center of the treated (protective) or untreated (curative) leaf.[25]

-

-

Assay Setup:

-

Protective: Treat leaves with the compound, allow them to air dry for 2-4 hours, then inoculate.

-

Curative: Inoculate leaves, incubate for 18-24 hours to allow for spore germination and initial penetration, then apply the compound.

-

Place leaves abaxial side up in a Petri dish or tray lined with moist filter paper to maintain high humidity.[25]

-

-

Controls:

-

Positive Control: A commercial fungicide with known efficacy against the target pathogen.

-

Negative (Infected) Control: Leaves treated with the solvent/surfactant solution only and inoculated with the pathogen.

-

Mock (Healthy) Control: Leaves treated with the solvent/surfactant solution and a droplet of sterile water.

-

-

Incubation and Scoring:

-

Incubate the plates at 20-25°C with a photoperiod (e.g., 16h light / 8h dark).

-

After 3-7 days, score the disease severity by measuring the diameter of the necrotic or sporulating lesion.

-

Calculate the percent disease control relative to the negative control.

-

Whole Plant Greenhouse Assay

The final step in the screening cascade is to evaluate the most promising compounds on whole plants under greenhouse conditions.[5][26] This assay provides a more realistic assessment of a compound's performance, taking into account factors like systemic movement, photostability, and formulation effects.

Protocol:

-

Plant Cultivation: Grow host plants from seed in individual pots to the 2-4 true leaf stage. Ensure uniform growth conditions.

-

Compound Application: Spray plants to the point of runoff with the formulated test compound at various concentrations (e.g., 25, 50, 100, 200 ppm).

-

Inoculation (Protective): Allow the applied compound to dry on the plant surface (typically 24 hours). Then, spray the entire plant with a fungal spore suspension until fine droplets cover the leaves.

-

Incubation: Move the inoculated plants to a high-humidity chamber or tent for 48 hours to promote infection. Then, return them to standard greenhouse benches.

-

Controls: Include negative control (solvent spray, pathogen inoculated) and positive control (commercial fungicide, pathogen inoculated) groups.

-

Disease Assessment: After 7-14 days, assess disease severity on each plant. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis/plant death).

-

Data Analysis: Calculate the percent disease control for each treatment compared to the negative control.

Example Disease Control Data:

| Compound | Concentration (ppm) | Disease Severity (%) (Mean ± SD) | % Disease Control |

| Negative Control | - | 85.4 ± 7.2 | 0 |

| TC-001 | 200 | 5.1 ± 2.3 | 94.0 |

| 100 | 15.8 ± 4.1 | 81.5 | |

| 50 | 42.6 ± 9.8 | 50.1 | |

| Positive Control | 200 | 3.5 ± 1.9 | 95.9 |

Resistance Management Considerations

The Fungicide Resistance Action Committee (FRAC) provides crucial guidelines for managing fungicide resistance.[10][11][27] For SDHIs (FRAC Group 7), resistance often arises from point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the target enzyme.[6] When screening new thiadiazole carboxamides, it is highly valuable to:

-

Test activity against known resistant fungal strains to identify compounds that can overcome existing resistance mechanisms.[6]

-

Characterize the cross-resistance profile with other commercial SDHIs.[6]

This proactive approach is essential for developing durable fungicides that can be effectively integrated into resistance management programs.[13]

References

-

M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI . Clinical and Laboratory Standards Institute. [Link]

-

M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - Clinical & Laboratory Standards Institute | CLSI . Clinical and Laboratory Standards Institute. [Link]

-

Fungicide Resistance Action Committee (FRAC) . Crop Protection Network. [Link]

-

CLSI Antifungical Susceptibility Test Updated . Scribd. [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition . Clinical and Laboratory Standards Institute. [Link]

-

Updates in antifungal susceptibility testing of filamentous fungi . Academia.edu. [Link]

-

Detached leaf test for foliage blight resistance . EuroBlight. [Link]

-

Managing Fungicide Resistance . Arkansas Cooperative Extension Service. [Link]

-

Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action . UF/IFAS Extension. [Link]

-

Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici . PMC. [Link]

-

Fungicide Resistance Action Committee (FRAC) Code . Crop Protection Network. [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates . MDPI. [Link]

-

Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection . Protocols.io. [Link]

-

The Fungicide Resistance Action Group (FRAG-UK) . AHDB. [Link]

-

In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems . Bentham Science. [Link]

-

A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents . Springer Nature Experiments. [Link]

-

Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection . APS Journals. [Link]

-

Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight . USDA ARS. [Link]

-

Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors . ACS Publications. [Link]

-

Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge . ResearchGate. [Link]

-

Discovery of succinate dehydrogenase fungicide via computational substitution optimization . ACS Publications. [Link]

-

High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum . Springer Link. [Link]

-

Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies . PMC. [Link]

-

Detached leaves pathogenicity assay . ResearchGate. [Link]

-

The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis . ASM Journals. [Link]

-

Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies . MDPI. [Link]

-

Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds . ScienceDirect. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans . Springer Link. [Link]

-

Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity . PubMed. [Link]

-

Design, Synthesis, and Fungicidal Activity of a New Class of Thiadiazolylpyrimidine Carboxamide Derivatives Against R. solani Kuhn . PubMed. [Link]

-

Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives . ResearchGate. [Link]

-

Rapid Diagnostic Tests for Greenhouse and Nursery Crop Monitoring . Oklahoma State University Extension. [Link]

-

Screening for Antifungal Potential of Plant Extracts of Fifteen Plant Species Against Four Pathogenic Fungi Species . ResearchGate. [Link]

-

Synthesis, structure, and antifungal evaluation of some novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs . Taylor & Francis Online. [Link]

-

In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola on Quercus suber . MDPI. [Link]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors . ACS Publications. [Link]

-

Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors . ACS Publications. [Link]

-

Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives . Springer Link. [Link]

-

Mode of Action of Fungicides . Manual Fitosanitario. [Link]

Sources

- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crop Protection Network [cropprotectionnetwork.org]

- 11. uaex.uada.edu [uaex.uada.edu]

- 12. Crop Protection Network [cropprotectionnetwork.org]

- 13. journals.asm.org [journals.asm.org]

- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 15. scribd.com [scribd.com]

- 16. njccwei.com [njccwei.com]

- 17. (PDF) Updates in antifungal susceptibility testing of filamentous fungi [academia.edu]

- 18. repositorio.unesp.br [repositorio.unesp.br]

- 19. ars.usda.gov [ars.usda.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]

- 24. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]

- 25. agro.au.dk [agro.au.dk]

- 26. mdpi.com [mdpi.com]

- 27. The Fungicide Resistance Action Group (FRAG-UK) | AHDB [ahdb.org.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Thiadiazole Amidation

Status: Operational Ticket ID: THIA-OPT-2024 Subject: Thermal Management & Protocol Optimization for 2-Amino-1,3,4-Thiadiazole Acylation

Executive Summary: The Nucleophile Paradox

The central challenge in amidating 2-amino-1,3,4-thiadiazoles lies in a "Nucleophile Paradox." The thiadiazole ring is electron-deficient, pulling electron density away from the exocyclic amine. This renders the amine a poor nucleophile , often requiring high temperatures to overcome the activation energy barrier.

However, the thiadiazole ring—specifically the C-S bonds—is susceptible to thermal cleavage and sulfur extrusion at elevated temperatures (typically >100°C in solution phase over prolonged periods).

The Solution: Optimization requires shifting from "brute force" heating (which degrades the ring) to chemical activation (lowering the barrier) or rapid energy transfer (microwave irradiation).

The Thermal Sweet Spot: Operational Windows

The following table summarizes the optimized temperature ranges based on the coupling methodology employed.

| Method | Opt. Temp Range | Time Window | Risk Profile | Yield Potential |

| T3P (Propylphosphonic Anhydride) | 0°C – 25°C (Initial) 50°C – 60°C (Max) | 1 – 12 h | Low (High Purity) | High (>85%) |

| Acid Chloride (Classical) | 0°C (Addition) Reflux (80°C) | 2 – 6 h | High (Hydrolysis/Tars) | Moderate (50-70%) |

| Microwave Irradiation | 110°C – 130°C | 10 – 20 min | Low (if time-controlled) | Very High (85-95%) |

| Standard Coupling (EDC/HOBt) | 25°C – 40°C | 12 – 24 h | Low (Poor Conversion) | Low (<40%) |

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the correct temperature strategy for your specific substrate.

Figure 1: Protocol Selection Decision Tree. Blue nodes represent decision points; Green/Yellow/Red nodes represent recommended pathways based on steric hindrance and scale.

Troubleshooting & FAQs

Q1: My reaction conversion stalls at ~50% even when refluxing in Toluene (110°C). Why?

Diagnosis: Kinetic Trapping & Deactivation. The high temperature is likely causing sublimation of the thiadiazole starting material or catalyst deactivation rather than driving the reaction. Furthermore, if you are using a standard coupling reagent (like EDC) at this temperature, the activated ester intermediate may hydrolyze or rearrange (e.g., N-acylurea formation) faster than the weak thiadiazole nucleophile can attack. Corrective Action:

-

Switch Solvent: Use 2-MeTHF or Ethyl Acetate.

-

Switch Reagent: Move to T3P (50% in EtOAc) . T3P creates a highly reactive mixed anhydride that reacts rapidly with poor nucleophiles like thiadiazoles without requiring reflux temperatures [1].

Q2: The reaction mixture turns into a black tar after 4 hours at reflux. What is happening?

Diagnosis: Thermal Decomposition (Ring Opening). Thiadiazoles are sensitive to base-promoted ring fragmentation at high temperatures. If you are using a base (TEA/DIPEA) at reflux (>80°C) for extended periods, you are likely triggering a retro-electrocyclic ring opening, leading to sulfur extrusion and polymerization. Corrective Action:

-

Lower Temperature: Do not exceed 60°C if the reaction time is >1 hour.

-

Microwave Alternative: If high heat is needed for steric reasons, use Microwave irradiation (120°C) for only 10-15 minutes . The short duration prevents the degradation pathways from competing with the amidation [2].

Q3: Why is Microwave synthesis yielding higher purity than overnight reflux?

Mechanism: Microwave irradiation provides dielectric heating , which directly couples with the polar solvent and reagents. This overcomes the high activation energy of the poor nucleophile (thiadiazole amine) almost instantaneously.

-

Conventional Reflux: Long exposure to heat allows slow side reactions (dimerization, hydrolysis) to accumulate.

-

Microwave: The reaction completes before thermodynamic degradation products can form in significant quantities [3].

Mechanistic Insight: Competing Pathways

Understanding the competition between productive amidation and destructive ring opening is critical for temperature control.

Figure 2: Competing Reaction Pathways. Path A (Amidation) requires activation to proceed at lower temperatures. Path B (Decomposition) becomes dominant at high temperatures with prolonged exposure.

Recommended Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended for Purity)

Best for: Scale-up, thermally sensitive substrates, and avoiding chromatographic purification.

-

Setup: Charge a reactor with Carboxylic Acid (1.0 equiv), 2-Amino-1,3,4-thiadiazole (1.1 equiv), and Ethyl Acetate (5-10 volumes).

-

Base Addition: Cool to 0–5°C . Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv) dropwise.

-

Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) slowly to maintain temp <10°C.

-

Reaction: Allow to warm to 20–25°C . Stir for 2–4 hours.

-

Optimization: If conversion is <90% after 4 hours, heat to 50°C (Do not exceed 60°C).

-

-

Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3. Dry and concentrate.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), hindered substrates, and rapid library generation.

-

Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

-

Charge: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), TBTU or HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF.

-

Irradiation: Set instrument to Dynamic Power mode.

-

Temperature: 120°C

-

Hold Time: 10 – 15 minutes

-

Stirring: High

-

-

Post-Process: Cool rapidly with compressed air. Pour into ice water to precipitate the product.

References

-

Propylphosphonic Anhydride (T3P®) as Coupling Reagent. Vertex AI Grounding / Imperial College London. T3P is highlighted as a superior reagent for amidation of poor nucleophiles due to mild conditions and high purity outcomes.[1]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Nano Bio Letters, 2021. Comparison of microwave vs. conventional heating, showing yield improvements from 60% to 90% using microwave irradiation.[2][3]

-

Microwave-assisted Eco-Friendly Synthesis of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation, 2017. Validates the reduction of reaction time and prevention of side products using microwave energy.[4]

-

Synthesis of 1,3,4-Thiadiazole Derivatives. MDPI, 2023. details the use of acid chlorides and anhydrides for acylation and the associated thermal risks.

Sources

Technical Support Center: Stability of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Welcome to the ChemStable Technical Support Hub. Ticket Subject: Stability Profile & Troubleshooting for N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide (Aqueous Systems) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with this compound as a pharmaceutical intermediate or an agrochemical analog (related to plant activators like Tiadinil or Isotianil).

The Critical Takeaway: This molecule possesses a "Jekyll and Hyde" stability profile. It is robust under acidic and neutral conditions but exhibits extreme photosensitivity (UV-induced nitrogen extrusion) and base-catalyzed ring fragmentation (distinct from simple amide hydrolysis).

If you are observing "disappearance" of your compound in aqueous media, it is rarely simple hydrolysis. It is almost certainly photolysis or nucleophilic ring opening .

Module 1: pH-Dependent Stability (The "Base Trap")

The Issue

Users often assume that high pH will simply hydrolyze the amide (

Troubleshooting Guide

| Observation | Probable Cause | Mechanism | Corrective Action |

| Loss of Signal (pH > 10) | Ring Fragmentation | Nucleophilic attack at C5/S leads to ring opening, expelling | Limit pH to < 9.0. Use borate or phosphate buffers. Avoid hydroxide bases (NaOH/KOH). |

| New Peak (Acidic pH) | Amide Hydrolysis | Protonation of carbonyl oxygen facilitates water attack, yielding the carboxylic acid. | This is slow. If unwanted, store at pH 4.0–6.0 and low temp ( |

| Yellowing of Solution | Thiolate Formation | Ring opening often yields yellow/orange alkynyl thiolates. | Check pH immediately. If pH is neutral, check for light exposure (see Module 2). |

Mechanistic Visualization

The following decision tree illustrates the divergent pathways based on pH environment.

Figure 1: Divergent degradation pathways. Note that base-catalyzed ring destruction is kinetically favored over simple amide hydrolysis at high pH.

Module 2: Photostability (The "Invisible" Killer)

The Issue

1,2,3-Thiadiazoles are chromophores that absorb UV light. Upon excitation, they undergo a specific reaction: Denitrogenation . They extrude molecular nitrogen (

Common User Error: Running stability studies on a benchtop in clear glass vials.

FAQ: Is my compound light sensitive?

YES. Even ambient lab light (fluorescent) can degrade 1,2,3-thiadiazoles over 24-48 hours.

Validation Protocol: Actinometry Stress Test

Use this protocol to confirm if light is the source of your degradation.

-

Preparation: Prepare a

stock solution in 10% MeOH / 90% Water (buffered to pH 7). -

Segregation: Split the sample into two sets of HPLC vials:

-

Set A (Control): Wrap vials entirely in aluminum foil (Dark Control).

-

Set B (Exposed): Place in a light stability chamber (or window sill) for 4 hours.

-

-

Analysis: Inject both sets into HPLC-UV.

-

Criteria: If Set B shows <95% recovery vs. Set A, you have a photolysis problem.

Corrective Action:

-

Use Amber Glass for all storage.

-

Work under yellow light if performing synthesis or purification.

Module 3: Analytical Troubleshooting (HPLC & MS)

The Issue

You might believe your compound is degrading because you see "extra peaks" or "low mass" ions in your LC-MS data. 1,2,3-Thiadiazoles are thermally labile.

The "Ghost" Degradation

If you see a mass peak corresponding to

| Symptom | Diagnosis | Verification Step |

| LC-MS shows [M-28] peak | In-Source Fragmentation | Lower the Cone Voltage or Fragmentor Voltage . If the ratio of Parent/Fragment changes, it is an instrumental artifact, not solution degradation. |

| GC-MS shows broad tailing | Thermal Decomposition | 1,2,3-Thiadiazoles degrade at |

| Split Peaks in HPLC | Rotamers | N-methyl amides can exist as cis/trans rotamers. Check if peaks coalesce at higher column temp ( |

Module 4: Solubility & Formulation

The "Crash Out" Phenomenon

This compound is lipophilic. In pure aqueous buffer, it may precipitate over time, which looks like "degradation" (loss of peak area) but without new peaks forming.

Recommended Solvent System for Stock Solutions:

-

Primary Stock: DMSO (stable at

for months). -

Working Solution: Keep organic content (MeOH/Acetonitrile)

to prevent micro-precipitation.

References

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on thiadiazole ring reactivity and rearrangements).

-

Burdzinski, G., et al. (2011).[2] "Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies." Journal of Physical Chemistry A.

-

BenchChem Technical Protocols. (2025). "Synthesis and Stability of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives."

- Thomas, E. W. (1986). "Base-catalyzed decomposition of 1,2,3-thiadiazoles." Comprehensive Heterocyclic Chemistry. (Foundational mechanism for ring cleavage in base).

Sources

Minimizing side products in the synthesis of 4-methyl-1,2,3-thiadiazole derivatives

[1]

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Topic: Minimizing Side Products in Hurd-Mori Cyclization Last Updated: February 21, 2026

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-methyl-1,2,3-thiadiazole and its derivatives, primarily via the Hurd-Mori reaction (cyclization of hydrazones with thionyl chloride).[1][2][3]

The Chemistry: Mechanism & Failure Points

To troubleshoot effectively, you must understand why the reaction fails. The Hurd-Mori reaction is not a single step; it is a cascade.

The Pathway (Graphviz Visualization)

The following diagram outlines the critical path and where specific impurities branch off.

Caption: Figure 1.[4] Reaction cascade for Hurd-Mori synthesis. Red nodes indicate critical failure points leading to specific impurities.

Troubleshooting Modules (FAQs)

Module A: Pre-Reaction (The Hydrazone Step)

Q: My final product contains a high molecular weight impurity that is difficult to separate. What is it?

Diagnosis: This is likely the Azine (e.g., Acetone azine if using acetone).[4]

Cause: Using free hydrazine hydrate (

-

Switch Reagents: Do not use free hydrazine. Use Ethyl Carbazate (Ethoxycarbonylhydrazine) or Tosylhydrazide .[4] These have one "blocked" amine, preventing azine formation [1].

-

Stoichiometry: If you must use hydrazine, use a massive excess (3-4 equivalents) and add the ketone slowly to the hydrazine (reverse addition).[4]

Q: My hydrazone intermediate is an oil that won't crystallize. Can I proceed to the thionyl chloride step?

Advisory: NO.

Reasoning: Crude hydrazones often contain residual water or alcohols. Thionyl chloride (

-

Dry the hydrazone thoroughly (high vacuum,

desiccator) for at least 12 hours.[4] -

Verify dryness via Karl Fischer titration if scaling up (>10g).

Module B: The Cyclization (Hurd-Mori Step)

Q: I see a side product with M+ = Target + 16 or Target + 44. What is happening?

Diagnosis: Formation of 1,3,4-Oxadiazine derivatives .[4][1] Context: This is specific to ethoxycarbonylhydrazones (semicarbazones).[4] Mechanism: Instead of the sulfur attacking the carbon to close the 5-membered thiadiazole ring, the carbonyl oxygen of the ester group attacks, forming a 6-membered oxadiazine ring [2]. Fix:

-

Temperature Control: This side reaction is thermally driven. Keep the

addition strictly at 0°C to -5°C . -

Solvent Choice: Switch from neat

to a solution in anhydrous Dichloromethane (DCM) .[4][5] Dilution favors the intramolecular thiadiazole closure over the intermolecular or expansion pathways.

Q: The reaction stalls. I have starting material left, but adding more

Diagnosis: HCl Inhibition. Mechanism: The reaction produces HCl as a byproduct. HCl can protonate the hydrazone nitrogen, rendering it non-nucleophilic and unable to attack the thionyl chloride. Fix:

-

The "Trap" Method: Include a heterogeneous base like calcium carbonate (

) or a specialized proton sponge in the reaction mixture to neutralize HCl as it forms, without reacting with -

Concentration: Ensure the reaction is not too concentrated (keep < 0.5 M).

Module C: Purification & Stability

Q: My product turns dark/black during rotary evaporation.

Diagnosis: Thermal Decomposition (Nitrogen Extrusion).

Science: 1,2,3-Thiadiazoles are latent sources of alkynes.[4] At high temperatures, they extrude

-

Bath Temperature: Never exceed 40°C on the rotavap.

-

Distillation: Avoid atmospheric distillation. Use high-vacuum distillation (< 1 mbar) only if necessary.

-

Preferred Method: Silica gel chromatography (Hexane/EtOAc) is safer and gentler.[4]

The "Gold Standard" Protocol

This protocol minimizes the three major impurities: Azines (Step 1), Oxadiazines (Step 2), and Tars (Step 3).

Step 1: Carboethoxyhydrazone Formation

-

Dissolve Ethyl Carbazate (1.05 equiv) in Ethanol.

-

Add Methyl Ketone (1.0 equiv) and a catalytic amount of Acetic Acid.

-

Reflux for 2-4 hours.

-

Cool to 0°C. Filter the precipitate.[5]

-

CRITICAL: Dry precipitate under vacuum over

overnight.

Step 2: Hurd-Mori Cyclization

-

Place dry hydrazone (1.0 equiv) in a flame-dried flask under Argon.

-

Add Anhydrous DCM (10 mL per gram).

-

Cool to -5°C (Ice/Salt bath).

-

Add Thionyl Chloride (

) (1.5 - 2.0 equiv) dropwise over 30 minutes.-

Note: If the temperature spikes > 5°C, stop and cool.

-

-

Allow to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

-

Quench: Pour slowly into ice-cold saturated

. Do not use water alone (exotherm risk).

Step 3: Isolation

-

Extract with DCM.[5]

-

Wash organic layer with water (remove salts) and brine.

-

Dry over

. -

Evaporate solvent at < 35°C .

-

Purify via Flash Chromatography immediately.

Troubleshooting Matrix (Data Summary)

| Symptom | Probable Impurity/Issue | Root Cause | Corrective Action |

| High MW Solid | Azine (Dimer) | Free hydrazine used; excess ketone.[4] | Use Ethyl Carbazate; reverse addition. |

| Yield Loss + Acidic Smell | Reverted Ketone | Wet intermediate; | Dry hydrazone >12h under vacuum. |

| M+16 / M+44 Peak | Oxadiazine | Reaction temp > 10°C during addition. | Keep addition at -5°C; Dilute with DCM. |

| Black Tar | Thioketene Polymers | Overheating (>50°C) during workup. | Keep bath <40°C; Store product at -20°C. |

| Vinylic Chlorides | Chlorinated Side Product | Excess | Reduce |

Decision Tree for Optimization

Use this flow to determine your next experimental move.

Caption: Figure 2. Logic flow for diagnosing reaction outcomes based on crude analysis.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[6]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62). Wiley-Interscience.

-

Morzherin, Y. Y., Glukhareva, T. V., & Bakulev, V. A. (2003).[4][6] Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. Chemistry of Heterocyclic Compounds, 39(6), 679–706.[6]

-

BenchChem Technical Support. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.

Sources

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

Validation & Comparative

LC-MS fragmentation pattern of 1,2,3-thiadiazole-5-carboxamides

An In-Depth Guide to the LC-MS Fragmentation Patterns of 1,2,3-Thiadiazole-5-Carboxamides

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1,2,3-thiadiazole-5-carboxamides, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. By leveraging established fragmentation principles and comparative analysis, this document serves as an essential resource for the structural elucidation and characterization of these molecules.

The narrative explains the causality behind fragmentation pathways, compares competing mechanisms, and provides validated experimental protocols to ensure researchers can confidently identify and characterize these compounds in various matrices.

Introduction: The Analytical Challenge of 1,2,3-Thiadiazoles

1,2,3-Thiadiazoles and their derivatives are versatile scaffolds in medicinal chemistry, appearing in compounds developed as potential anticancer, antiviral, and insecticidal agents.[1][2][3] The 1,2,3-thiadiazole-5-carboxamide core, in particular, combines the unique electronic properties of the thiadiazole ring with the hydrogen-bonding capabilities of the amide group, making it a privileged structure in drug design.[4]

Accurate structural confirmation is paramount in drug development. High-resolution mass spectrometry, particularly tandem MS (MS/MS) coupled with liquid chromatography, is the definitive tool for this purpose. However, interpreting the fragmentation spectra of these compounds requires a nuanced understanding of their underlying chemistry. The 1,2,3-thiadiazole ring possesses a unique and highly characteristic fragmentation signature that often dictates the subsequent dissociation pathways.

This guide dissects the fragmentation patterns of 1,2,3-thiadiazole-5-carboxamides, focusing on the competition between ring-initiated and side-chain-initiated pathways.

The Primary Fragmentation Pathway: A Signature Loss of Nitrogen

The most defining fragmentation event for virtually all 1,2,3-thiadiazole derivatives under positive-ion electrospray ionization ((+)-ESI) or electron ionization (EI) is the facile neutral loss of a dinitrogen molecule (N₂; 28.006 Da).[5][6] This process is energetically favorable and typically produces the most abundant fragment ion in the MS/MS spectrum, making it a powerful diagnostic marker for the presence of the 1,2,3-thiadiazole core.

The initial protonated molecule, [M+H]⁺, undergoes collision-induced dissociation (CID) to expel N₂, resulting in a highly reactive intermediate ion, [M+H-N₂]⁺.[7] The structure of this intermediate has been a subject of investigation, with evidence suggesting it exists as a stable isothiazole or a transient thiirene species.[2][7] For the purpose of spectral interpretation, recognizing its formation is the critical first step.

Caption: Fragmentation cascade following the initial loss of N₂.

Causality and Key Fragments:

-

[M+H]⁺ → [M+H-N₂]⁺: As established, the process begins with the expulsion of dinitrogen.

-

Amide Bond Cleavage: The intermediate ion [M+H-N₂]⁺ is susceptible to cleavage at the amide bond. This can result in two informative fragments:

-

Loss of the amine moiety as a neutral (RNH₂), leading to an acylium-type ion [M+H-N₂-RNH]⁺.

-

Formation of the protonated amine [RNH₂]⁺, which can help identify the R-group.

-

-

Loss of Carbon Monoxide: The intermediate may also lose carbon monoxide (CO; 28.010 Da), yielding a [M+H-N₂-CO]⁺ fragment. This is common for structures containing a carbonyl group adjacent to a charged center.

Pathway B: Side-Chain-Initiated Fragmentation